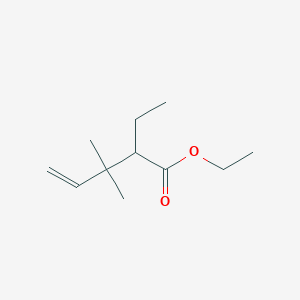
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane is an organosilicon compound that belongs to the class of trisiloxanes. This compound is characterized by the presence of two chlorine atoms, four ethoxy groups, and three silicon atoms in its molecular structure. It is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane can be synthesized through the reaction of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as fractional distillation and chromatography, is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups in the presence of water and an acid or base catalyst.
Condensation Reactions: The compound can undergo condensation reactions with other silanes or siloxanes to form larger silicon-based polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl or aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Water, with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Condensation: Other silanes or siloxanes, often in the presence of a catalyst like platinum or tin compounds.
Major Products Formed:
Substitution Reactions: Alkyl or aryl-substituted trisiloxanes.
Hydrolysis: Silanol-containing trisiloxanes.
Condensation Reactions: Larger silicon-based polymers or networks.
Aplicaciones Científicas De Investigación
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and silicon-based polymers.
Biology: Employed in the modification of surfaces for biological assays and as a component in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Mecanismo De Acción
The mechanism of action of 1,5-dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane involves its ability to form strong bonds with various substrates through its silicon-oxygen and silicon-carbon bonds. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable it to modify surfaces, enhance adhesion, and improve the mechanical properties of materials.
Comparación Con Compuestos Similares
- 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,1,3,3-Tetramethyldisiloxane
Comparison: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane is unique due to the presence of ethoxy groups, which enhance its solubility in organic solvents and its reactivity in hydrolysis and condensation reactions. In contrast, similar compounds like 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane and 1,3-dichloro-1,1,3,3-tetramethyldisiloxane lack these ethoxy groups, resulting in different chemical properties and applications.
Propiedades
Número CAS |
64793-18-6 |
|---|---|
Fórmula molecular |
C10H26Cl2O6Si3 |
Peso molecular |
397.47 g/mol |
Nombre IUPAC |
bis[[chloro(diethoxy)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C10H26Cl2O6Si3/c1-7-13-20(11,14-8-2)17-19(5,6)18-21(12,15-9-3)16-10-4/h7-10H2,1-6H3 |
Clave InChI |
XOAVQHKRADRPSB-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](OCC)(O[Si](C)(C)O[Si](OCC)(OCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methylidene}hydroxylamine](/img/structure/B14504210.png)


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)



![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)

![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
